molecular formula C9H4F2O4 B12857218 3,5-Bis(fluorocarbonyl)benzoic acid CAS No. 887268-03-3

3,5-Bis(fluorocarbonyl)benzoic acid

Cat. No.: B12857218
CAS No.: 887268-03-3
M. Wt: 214.12 g/mol
InChI Key: CMZMZWVNDIEGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(fluorocarbonyl)benzoic acid is a chemical compound with the molecular formula C9H4F2O4 and a molecular weight of 214.12 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of two fluorocarbonyl groups attached to a benzoic acid core, making it a unique and valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(fluorocarbonyl)benzoic acid typically involves the introduction of fluorocarbonyl groups to a benzoic acid derivative. One common method is the reaction of 3,5-dihydroxybenzoic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The compound is then purified using techniques like recrystallization or chromatography to meet the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(fluorocarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

3,5-Bis(fluorocarbonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(fluorocarbonyl)benzoic acid involves its ability to interact with various molecular targets through its fluorocarbonyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The compound’s reactivity is influenced by the electronic effects of the fluorine atoms, which enhance its electrophilic character and facilitate its participation in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(fluorocarbonyl)benzoic acid is unique due to its specific fluorocarbonyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in reactions requiring high electrophilicity and in applications where stability and reactivity are crucial .

Properties

CAS No.

887268-03-3

Molecular Formula

C9H4F2O4

Molecular Weight

214.12 g/mol

IUPAC Name

3,5-dicarbonofluoridoylbenzoic acid

InChI

InChI=1S/C9H4F2O4/c10-7(12)4-1-5(8(11)13)3-6(2-4)9(14)15/h1-3H,(H,14,15)

InChI Key

CMZMZWVNDIEGLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)F)C(=O)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.